![molecular formula C50H86O2 B14259426 3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol CAS No. 391864-99-6](/img/structure/B14259426.png)
3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol is an organic compound belonging to the biphenyl family This compound is characterized by its two phenyl rings connected by a single bond, with methyl and octadecyl groups attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Grignard Reaction: This method involves the reaction of aryl magnesium bromides with carbonyl compounds, followed by hydrolysis to yield the desired biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with hydroxyl or alkyl groups.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Pathways Involved: The compound can modulate oxidative stress pathways, leading to its potential antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
391864-99-6 |
|---|---|
Formule moléculaire |
C50H86O2 |
Poids moléculaire |
719.2 g/mol |
Nom IUPAC |
4-(4-hydroxy-3-methyl-5-octadecylphenyl)-2-methyl-6-octadecylphenol |
InChI |
InChI=1S/C50H86O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-41-47(39-43(3)49(45)51)48-40-44(4)50(52)46(42-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-42,51-52H,5-38H2,1-4H3 |
Clé InChI |
IIKWFYKXUHAOSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CCCCCCCCCCCCCCCCCC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
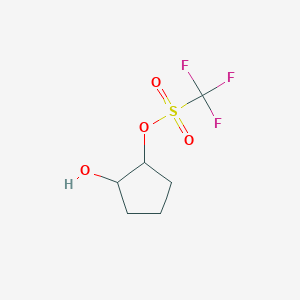
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
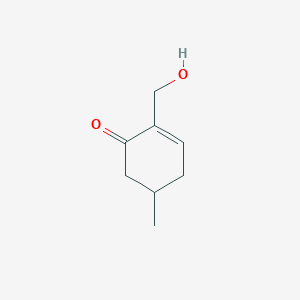
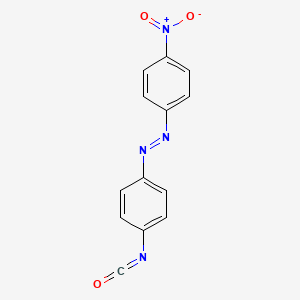
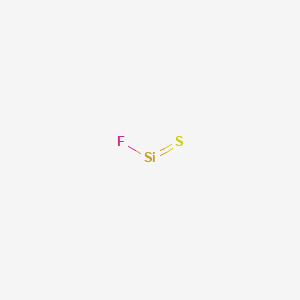
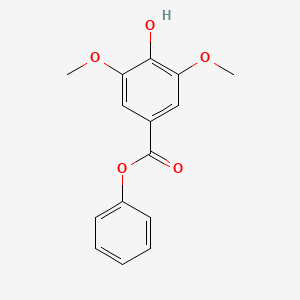
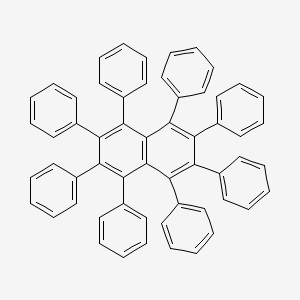
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
